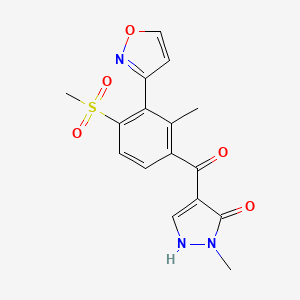
(5-Hydroxy-1-methyl-1H-pyrazol-4-yl)(3-(isoxazol-3-yl)-2-methyl-4-(methylsulfonyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Hydroxy-1-methyl-1H-pyrazol-4-yl)(3-(isoxazol-3-yl)-2-methyl-4-(methylsulfonyl)phenyl)methanone is a chemical compound known for its application as a herbicide. It belongs to the class of pyrazolones or benzoylpyrazoles and is commonly referred to as Topramezone . This compound is used to control broadleaf weeds and grasses in maize crop protection .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-1-methyl-1H-pyrazol-4-yl)(3-(isoxazol-3-yl)-2-methyl-4-(methylsulfonyl)phenyl)methanone involves multiple steps. The key intermediates include 3-(4,5-dihydro-isoxazol-3-yl)-4-methylsulfonyl-2-methylphenyl and 5-hydroxy-1-methyl-1H-pyrazol-4-yl. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the final product .
Industrial Production Methods
Industrial production of this compound is carried out by companies such as BASF Corporation and Amvac. The production process involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(5-Hydroxy-1-methyl-1H-pyrazol-4-yl)(3-(isoxazol-3-yl)-2-methyl-4-(methylsulfonyl)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated derivatives, while reduction can produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5-Hydroxy-1-methyl-1H-pyrazol-4-yl)(3-(isoxazol-3-yl)-2-methyl-4-(methylsulfonyl)phenyl)methanone is used as a reference compound for studying herbicidal activity and developing new herbicides .
Biology
In biological research, this compound is used to study the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for understanding its herbicidal mechanism .
Medicine
While primarily used as a herbicide, the compound’s structure and activity provide insights into designing new drugs targeting similar pathways in humans .
Industry
Industrially, the compound is used in the formulation of herbicides for agricultural applications, particularly in maize crop protection .
Wirkmechanismus
The mechanism of action of (5-Hydroxy-1-methyl-1H-pyrazol-4-yl)(3-(isoxazol-3-yl)-2-methyl-4-(methylsulfonyl)phenyl)methanone involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition disrupts carotenoid pigment formation, membrane structure, and photosynthesis in target plants, leading to their death . The compound is rapidly absorbed and excreted via urine and feces in animals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mesotrione: Another HPPD inhibitor used as a herbicide.
Isoxaflutole: A herbicide with a similar mode of action.
Tembotrione: Also an HPPD inhibitor used in agriculture.
Uniqueness
(5-Hydroxy-1-methyl-1H-pyrazol-4-yl)(3-(isoxazol-3-yl)-2-methyl-4-(methylsulfonyl)phenyl)methanone is unique due to its specific chemical structure, which provides high efficacy against a broad spectrum of weeds and grasses. Its rapid absorption and excretion also contribute to its safety profile .
Eigenschaften
Molekularformel |
C16H15N3O5S |
|---|---|
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
2-methyl-4-[2-methyl-4-methylsulfonyl-3-(1,2-oxazol-3-yl)benzoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H15N3O5S/c1-9-10(15(20)11-8-17-19(2)16(11)21)4-5-13(25(3,22)23)14(9)12-6-7-24-18-12/h4-8,17H,1-3H3 |
InChI-Schlüssel |
WAMWCCXAVFWYEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1C2=NOC=C2)S(=O)(=O)C)C(=O)C3=CNN(C3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[(2R,3S,4S,5R,6R)-5-(carboxymethoxy)-3,4,6-trihydroxyoxan-2-yl]methoxy]acetic acid](/img/structure/B13848148.png)
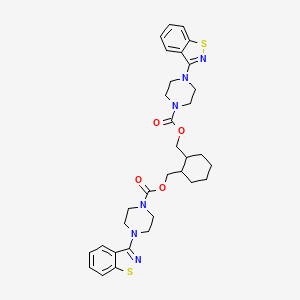
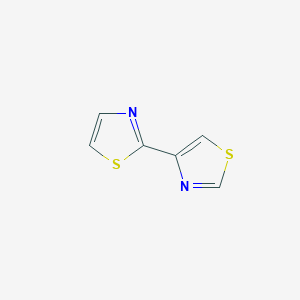

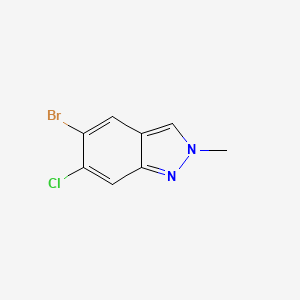
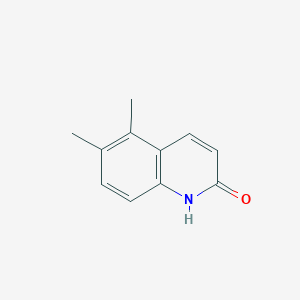
![(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B13848187.png)

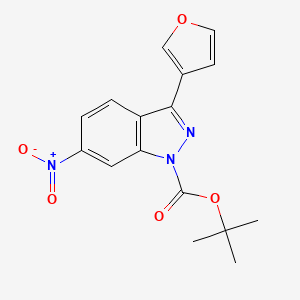
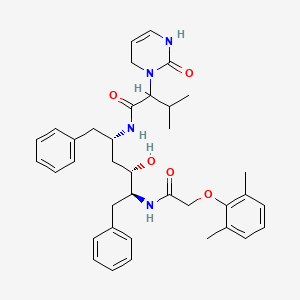
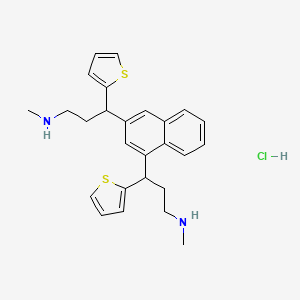

![(5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate](/img/structure/B13848230.png)

